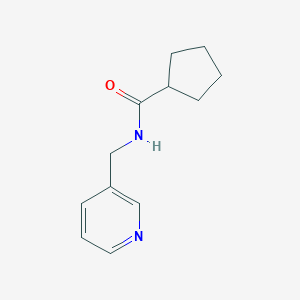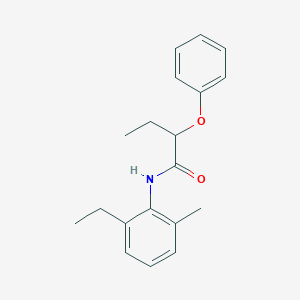
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential for use in scientific research. MMB is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely used in research settings.
作用机制
The mechanism of action of 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide is similar to that of other synthetic cannabinoids, which bind to the CB1 receptor in the brain. This binding leads to the activation of the receptor and the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been shown to have a range of biochemical and physiological effects, including alterations in heart rate, blood pressure, and body temperature. These effects are similar to those seen with other synthetic cannabinoids and are thought to be mediated by the activation of the CB1 receptor.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and specific studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. However, one limitation of using 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide is its potential for abuse and dependence, which must be carefully monitored in research settings.
未来方向
There are a number of future directions for research on 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly with regards to addiction and dependence. Additionally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids in the treatment of various medical conditions.
合成方法
The synthesis of 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-pyrimidinylamine in the presence of a base, followed by the addition of 3-methylbenzoyl chloride and a tertiary amine. The resulting product is then purified by column chromatography.
科学研究应用
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
属性
产品名称 |
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3-methyl-N-(3-methylbenzoyl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-6-3-8-16(12-14)18(24)23(20-21-10-5-11-22-20)19(25)17-9-4-7-15(2)13-17/h3-13H,1-2H3 |
InChI 键 |
XZQXJZYTVXNIOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)